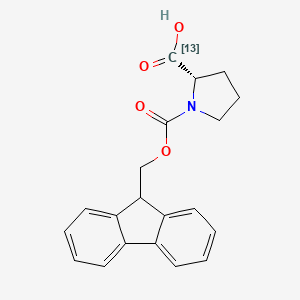

Fmoc-Pro-OH-1-13C

CAS No.:

Cat. No.: VC16650264

Molecular Formula: C20H19NO4

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19NO4 |

|---|---|

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i19+1 |

| Standard InChI Key | ZPGDWQNBZYOZTI-ZLHLYFPTSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O |

| Canonical SMILES | C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Fmoc-Pro-OH-1-¹³C is a chiral molecule with the molecular formula C₂₀H₁₉¹³CNO₄ and a molecular weight of 338.37 g/mol . Its structure consists of an L-proline backbone modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position and a ¹³C isotope at the carboxylic acid carbon (position 1). Key physicochemical properties include:

The Fmoc group enhances solubility in organic solvents during solid-phase peptide synthesis (SPPS), while the ¹³C label provides a detectable marker for NMR and mass spectrometry .

Synthesis and Isotopic Incorporation

The synthesis of Fmoc-Pro-OH-1-¹³C involves isotopic labeling during the preparation of the proline precursor. A representative protocol adapts the unlabeled synthesis method :

-

Isotope-Enriched Proline Synthesis: L-Proline-1-¹³C is synthesized via microbial fermentation using ¹³C-labeled glucose or chemical carboxylation with ¹³CO₂.

-

Fmoc Protection: The labeled proline is reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system of 1,4-dioxane and water, with potassium carbonate as a base .

-

Purification: The crude product is extracted with dichloromethane, dried over sodium sulfate, and recrystallized to ≥98% purity .

Critical challenges include minimizing isotopic dilution during protection and ensuring enantiomeric purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to verify isotopic incorporation .

Applications in Peptide Science and Structural Biology

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C label at position 1 enables precise detection of proline’s conformational dynamics in peptides. For example:

-

Cyclomontanin B Synthesis: ¹³C-labeled proline residues were used to resolve torsional angles in cyclic peptides via 2D heteronuclear single quantum coherence (HSQC) NMR .

-

Protein Folding Studies: The ¹³C chemical shift at 175–185 ppm (carboxylic region) reports on hydrogen bonding and solvent exposure in folded proteins .

Mass Spectrometry (MS)-Based Quantitation

Stable isotopes eliminate signal overlap in multiplexed proteomics. In a 2021 study, Fmoc-Pro-OH-1-¹³C synthesized peptides enabled absolute quantitation of collagen fragments in serum with a limit of detection (LOD) of 0.1 fmol/μL .

Mechanistic Studies in Solid-Phase Peptide Synthesis

The ¹³C label aids in tracking side reactions. For instance, Yang et al. (2021) used Fmoc-Pro-OH-1-¹³C to demonstrate that diketopiperazine formation in SPPS occurs at <0.5% yield under standard coupling conditions .

Comparative Analysis of Isotopologues

Fmoc-Pro-OH-1-¹³C is distinct from other labeled variants:

| Isotopologue | Molecular Formula | Applications |

|---|---|---|

| Fmoc-Pro-OH-¹³C₅ | C₂₀¹³C₅H₁₉NO₄ | Metabolic flux analysis |

| Fmoc-Pro-OH-¹⁵N | C₂₀H₁₉¹⁵NNO₄ | Nitrogen tracing in proteolysis |

| Fmoc-Pro-OH-1-¹³C | C₂₀H₁₉¹³CNO₄ | Site-specific NMR/MS detection |

The 1-¹³C variant is preferred for site-specific studies, whereas ¹³C₅ labels are used for whole-molecule tracking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume